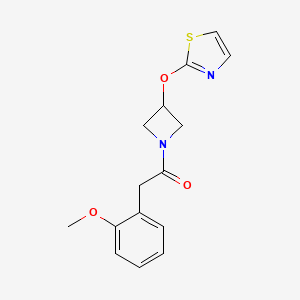

2-(2-Methoxyphenyl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)ethanone

描述

2-(2-Methoxyphenyl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)ethanone is a synthetic organic compound featuring a 2-methoxyphenyl group attached to an ethanone moiety, which is further linked to a 3-(thiazol-2-yloxy)azetidine ring. This structure suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors via its heterocyclic motifs .

属性

IUPAC Name |

2-(2-methoxyphenyl)-1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3S/c1-19-13-5-3-2-4-11(13)8-14(18)17-9-12(10-17)20-15-16-6-7-21-15/h2-7,12H,8-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJBQOHDGJGHTDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CC(=O)N2CC(C2)OC3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyphenyl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)ethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under basic conditions.

Attachment of the Thiazol-2-yloxy Group: The thiazole ring is then functionalized to introduce the thiazol-2-yloxy group, often through nucleophilic substitution reactions.

Formation of the Azetidinone Ring: The azetidinone ring can be synthesized via the Staudinger reaction, which involves the [2+2] cycloaddition of imines with ketenes.

Coupling of the Methoxyphenyl Group: The final step involves coupling the methoxyphenyl group to the azetidinone ring, typically through a Friedel-Crafts acylation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

化学反应分析

Types of Reactions

2-(2-Methoxyphenyl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted phenyl derivatives.

科学研究应用

2-(2-Methoxyphenyl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)ethanone has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anti-inflammatory properties.

Materials Science: It is explored for use in the development of novel polymers and materials with unique electronic properties.

Biological Research: The compound is used as a probe to study enzyme mechanisms and protein-ligand interactions.

作用机制

The mechanism of action of 2-(2-Methoxyphenyl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target of interest.

相似化合物的比较

Comparison with Structurally Similar Compounds

Methoxyphenyl-Ethanone Derivatives

JWH Series (JWH-250, JWH-302, JWH-201)

These synthetic cannabinoids share the ethanone core but replace the azetidine-thiazole moiety with a pentylindole group. Key differences include:

- Substituent Position : The target compound has a 2-methoxyphenyl group, whereas JWH-201 features a 4-methoxyphenyl substitution. Para-substitution in JWH-201 enhances metabolic stability compared to ortho-substitution in the target compound .

- Biological Activity: JWH compounds exhibit cannabinoid receptor affinity, while the azetidine-thiazole group in the target may confer selectivity for other targets (e.g., kinases or microbial enzymes) .

2-(2-Methoxyphenyl)-1-(1-pentylindol-3-yl)ethanone

This indole-based analog () shares the 2-methoxyphenyl-ethanone scaffold but substitutes azetidine-thiazole with a lipophilic pentylindole.

Azetidine and Thiazole Derivatives

Thiazole-Triazole Acetamides (9a–9e, )

These compounds feature thiazole-triazole-acetamide cores with varying aryl substituents (e.g., 4-bromo in 9c, 4-methoxy in 9e). Key comparisons include:

- Synthetic Routes : The target compound’s azetidine ring likely requires strain-driven cyclization, whereas 9a–9e are synthesized via Cu-catalyzed azide-alkyne cycloaddition (CuAAC) .

- Docking Studies : Compounds 9c and 9e show distinct binding poses in enzymatic pockets due to halogen vs. methoxy substituents. The target’s azetidine-thiazole group may occupy a larger hydrophobic pocket compared to triazole-acetamides .

1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethanone ()

This simpler thiazole derivative lacks the azetidine and methoxyphenyl groups.

Heterocyclic Ethanone Derivatives

1-(4-Methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone ()

This triazole-containing analog crystallizes in a monoclinic system (space group C2/c) with intramolecular hydrogen bonds. The target compound’s azetidine-thiazole group may adopt a different conformation due to ring strain, affecting crystallinity and solubility .

3-Phenyl-2-(1H-tetrazol-1-yl)propanoic Acid Monohydrate ()

The tetrazole ring’s high dipole moment contrasts with thiazole’s moderate polarity. This difference could influence binding to charged enzymatic residues compared to the target compound’s thiazole .

Data Tables

Table 1: Structural and Physicochemical Comparisons

*Predicted using ChemAxon software.

Research Findings and Implications

- Substituent Effects : Electron-donating groups (e.g., methoxy) enhance solubility but may reduce receptor affinity compared to halogens (e.g., bromo in 9c) .

- Heterocyclic Influence : Azetidine’s rigidity may improve metabolic stability over flexible chains in JWH compounds, while thiazole’s sulfur atom could facilitate interactions with metal ions in enzymatic sites .

- Synthetic Challenges : The target compound’s azetidine ring requires specialized cyclization conditions, contrasting with straightforward CuAAC reactions for triazole analogs .

生物活性

The compound 2-(2-Methoxyphenyl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)ethanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The structure of the compound can be broken down as follows:

- Azetidine ring : A four-membered nitrogen-containing ring that contributes to the compound's biological properties.

- Thiazole moiety : A five-membered ring containing sulfur and nitrogen, known for its role in various biological activities.

- Methoxyphenyl group : Enhances lipophilicity and may influence the binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:

- Enzymes : The compound may inhibit or modulate enzyme activity, contributing to its therapeutic effects.

- Receptors : Binding to various receptors could mediate signaling pathways involved in disease processes.

Biological Activity and Efficacy

Research indicates that compounds with similar structures exhibit diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory effects. For instance:

Antitumor Activity

A study on thiazole derivatives showed significant antitumor activity against several cancer cell lines. Compounds with thiazole rings demonstrated higher inhibitory effects compared to standard drugs like 5-fluorouracil (5-FU). Notably, certain derivatives displayed IC50 values in the low microgram range against MCF-7 and HepG2 cell lines, suggesting that modifications in the thiazole structure enhance cytotoxicity .

Antimicrobial Properties

Thiazole-containing compounds have been reported to possess antimicrobial properties. For example, derivatives have shown effectiveness against various bacterial strains, indicating potential for development as antimicrobial agents .

Case Studies

Several studies highlight the promising biological activities of thiazole derivatives:

- Antitumor Study : A series of thiazole derivatives were synthesized and evaluated for their cytotoxicity against human cancer cell lines. The best-performing compounds exhibited IC50 values significantly lower than those of established chemotherapeutics, indicating their potential as effective anticancer agents .

- Antimicrobial Evaluation : Research on thiazole-based compounds showed that they could inhibit the growth of pathogenic bacteria. This suggests their utility in treating infections where conventional antibiotics may fail .

Data Table: Biological Activity Summary

常见问题

Q. Critical Analytical Techniques :

- NMR Spectroscopy : For structural confirmation (e.g., δ ~7.99–8.01 ppm for aromatic protons in similar compounds) .

- Thin-Layer Chromatography (TLC) : To monitor reaction progress and purity using solvent systems like methanol:chloroform (1:9) .

- X-Ray Crystallography : Resolves stereochemical ambiguities; SHELXL software refines crystal structures .

Q. Methodology :

Q. Minimizing Off-Target Effects :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。